molecular formula C26H23FN2O3S2 B2446011 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide CAS No. 1105202-93-4

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2446011
CAS No.: 1105202-93-4
M. Wt: 494.6
InChI Key: ROPSMUNXCUCPGC-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, sulfonamide linkage, and carboxamide group. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

    Formation of the Carboxamide Group: This can be done through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the sulfonamide or carboxamide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and carboxamide groups may play a role in binding to these targets, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-fluorophenyl)methyl]sulfamoyl}benzoic acid
  • 3-[(3-Fluorophenyl)sulfamoyl]-4-methylbenzoate

Uniqueness

What sets 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide apart is its combination of a thiophene ring with sulfonamide and carboxamide groups, which may confer unique biological activities and synthetic utility compared to other similar compounds.

Properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3S2/c1-18-8-10-19(11-9-18)16-28-26(30)24-25(23(17-33-24)20-6-4-3-5-7-20)34(31,32)29(2)22-14-12-21(27)13-15-22/h3-15,17H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPSMUNXCUCPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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